3-phenylcyclobutanol
Description
Overview of Cyclobutanol (B46151) Derivatives in Organic Chemistry
Cyclobutanol derivatives are a class of organic compounds that feature a four-membered cyclobutane (B1203170) ring bearing a hydroxyl (-OH) group. ontosight.ai These structures have garnered significant interest in organic chemistry due to their unique chemical and physical properties, which are largely influenced by the inherent ring strain of the cyclobutane moiety. vulcanchem.comacs.org This strain, a consequence of bond angles deviating from the ideal tetrahedral geometry, enhances the reactivity of cyclobutanol derivatives, making them valuable intermediates in various chemical transformations. vulcanchem.com
The field of organic synthesis utilizes cyclobutanol derivatives as versatile building blocks. researchgate.net Their strained nature facilitates ring-opening reactions, providing access to a variety of acyclic and other cyclic structures. acs.org Furthermore, the functional groups on the cyclobutane ring can be modified to create a diverse array of molecules with potential applications in medicinal chemistry and materials science. ontosight.ailifechemicals.comcymitquimica.com For instance, the presence of a hydroxyl group allows for reactions such as oxidation to form cyclobutanones or dehydration to yield cyclobutenes. vulcanchem.com The reactivity and synthetic utility of these compounds are central to their importance in modern organic chemistry. ontosight.aicymitquimica.com
Significance of Four-Membered Ring Systems in Synthetic and Medicinal Chemistry
Four-membered ring systems, including cyclobutanes, are increasingly recognized for their valuable contributions to synthetic and medicinal chemistry. nih.govcalstate.edu In drug discovery, the incorporation of a cyclobutane fragment can introduce conformational restriction to a molecule, which can be advantageous for binding to biological targets. lifechemicals.comnih.gov Unlike more rigid structures like double bonds or cyclopropane (B1198618) rings, the cyclobutane ring can achieve this without significantly altering the electronic properties of the molecule. lifechemicals.com
Research Trajectory and Future Perspectives for 3-Phenylcyclobutanol Studies
Research on this compound and its derivatives is an active area within organic and medicinal chemistry. The synthesis of this compound and its analogs often involves the reduction of the corresponding 3-phenylcyclobutanone (B1345705). caltech.eduvub.ac.be Studies have explored various reducing agents and reaction conditions to control the stereoselectivity of this transformation, aiming to produce specific isomers such as cis- or trans-3-phenylcyclobutanol. caltech.eduvub.ac.be For example, the catalytic hydrogenation of 2-chloro-3-phenylcyclobut-2-enol has been shown to yield cis-3-phenylcyclobutanol. caltech.edu
Future research is likely to focus on several key areas. The development of more efficient and stereoselective synthetic routes to access this compound and its derivatives remains a priority. researchgate.netrsc.org This includes the use of modern catalytic methods and high-pressure cycloaddition reactions. researchgate.netru.nl Furthermore, there is significant potential for exploring the biological activities of these compounds. Given the established role of cyclobutane moieties in medicinal chemistry, it is anticipated that novel this compound derivatives will be designed and synthesized as potential therapeutic agents. ontosight.aiontosight.aiontosight.ai The unique structural features of this compound, combining a strained ring with an aromatic group, make it a compelling scaffold for the development of new molecules with diverse applications.
Interactive Data Tables
Table 1: Properties of Selected Cyclobutanol Derivatives
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| 1-Phenylcyclobutanol | C₁₀H₁₂O | 258.5 | 1.134 |
| 2-(Phenylthio)cyclobutanol | C₁₀H₁₂OS | 291–293 | 1.18 |
| 1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol | C₁₉H₂₄OSSi | ~300 (estimated) | ~1.2 (estimated) |
Data sourced from available literature. vulcanchem.com Estimated values are based on the additive contributions of substituents.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLZEOPEKUXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311740, DTXSID701315382 | |
| Record name | trans-3-Phenylcyclobutanol | |
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| Record name | 3-Phenylcyclobutanol | |
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Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92243-56-6, 150639-16-0, 150639-15-9 | |
| Record name | 3-Phenylcyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92243-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-3-Phenylcyclobutanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylcyclobutanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1s,3s)-3-phenylcyclobutanol | |
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| Record name | (1r,3r)-3-phenylcyclobutanol | |
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Synthetic Methodologies for 3 Phenylcyclobutanol and Its Stereoisomers
Historical Context of Cyclobutanol (B46151) Synthesis
Historically, the synthesis of cyclobutanol and its derivatives has been approached through several key transformations. Early methods often involved the acid-catalyzed rearrangement of cyclopropylmethanol. orgsyn.orgwikipedia.orgorgsyn.org This reaction proceeds through a carbocation intermediate, leading to the expansion of the three-membered ring to the four-membered cyclobutanol structure. Another classical approach involves the reduction of the corresponding cyclobutanone (B123998). wikipedia.org Various reducing agents can be employed for this transformation, offering a direct route to the cyclobutanol core. Additionally, the Demjanov rearrangement of cyclobutylamine (B51885) with nitrous acid has been utilized to produce cyclobutanol. wikipedia.org These foundational methods, while effective, have paved the way for the development of more advanced and stereocontrolled synthetic strategies.
Targeted Synthesis of 3-Phenylcyclobutanol
The targeted synthesis of this compound often leverages the formation of a cyclobutanone precursor, which can then be reduced to the desired alcohol. A common precursor, 3-phenylcyclobutanone (B1345705), serves as a key intermediate in accessing this compound. biosynth.com The presence of two stereogenic centers in this compound means it can exist as four possible stereoisomers. pharmacy180.com The synthesis of specific stereoisomers, such as (1R,3R)-3-phenylcyclobutanol and (1S,3S)-3-phenylcyclobutanol, requires stereoselective synthetic methods. biosynth.com
The [2+2] cycloaddition reaction is a powerful and widely used method for constructing the cyclobutane (B1203170) ring. kib.ac.cnnih.govnih.gov This reaction involves the combination of two unsaturated components, typically two alkenes or an alkene and a ketene (B1206846), to form a four-membered ring. kib.ac.cn Recent advancements in catalysis, including visible light photocatalysis and transition metal catalysis, have significantly expanded the scope and efficiency of these reactions. nih.gov
While thermal [2+2] cycloadditions are generally considered "forbidden" by the Woodward-Hoffmann rules, the reaction of a ketene with an alkene is a notable exception. youtube.comrsc.org This is attributed to the unique orbital arrangement of the ketene, which allows for a favorable transition state. youtube.comchemtube3d.com The reaction between a ketene and an alkene provides a direct route to cyclobutanone derivatives. libretexts.org For the synthesis of a precursor to this compound, styrene (B11656) would be the alkene component. The regiochemistry of this reaction is typically straightforward, with the more electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org Ketenes themselves can be generated in situ from various precursors, such as acyl chlorides. libretexts.org A historical example of a non-catalyzed thermal [2+2] cycloaddition between an alkene and a ketene resulted in a 23% yield of the corresponding cyclobutane after 15 days. nih.gov More reactive partners, such as keteniminium salts, have been explored to improve reaction efficiency. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| Alkene | Ketene | Cyclobutanone | Thermal | Varies |
| Borylated Alkene | Ketene | Borylated Cyclobutane | Thermal (15 days) | 23% nih.gov |
| Vinyl Boronates | Keteniminium Salts | Borylated Cyclobutanes | Thermal | - |
High-pressure, or hyperbaric, conditions can be employed to promote [2+2] cycloaddition reactions, leading to the synthesis of cyclobutanol derivatives. ru.nlresearchgate.netbohrium.com This technique has been successfully used in the synthesis of libraries of 3-substituted cyclobutanols. ru.nlresearchgate.netbohrium.com For instance, the reaction between arenesulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure (e.g., 15 kbar) yields cyclobutane cores that can be further derivatized. ru.nlresearchgate.net Optimization of reaction parameters such as temperature, concentration, and reaction time can lead to high yields of the desired cyclobutane products. ru.nl For example, the reaction of a sulfonyl allene (B1206475) with vinyl ether at 50°C for 19 hours can produce the corresponding cyclobutane in 83% yield. ru.nl
| Sulfonyl Allene | Alkene | Pressure | Temperature | Time | Yield |
| Arenesulfonyl allene | Benzyl vinyl ether | 15 kbar | 50°C | 19 h | 83% ru.nl |
| Arenesulfonyl allene | Boc enamine | 15 kbar | - | - | 43% researchgate.net |
Transition metal catalysis, particularly with cobalt, offers an effective method for [2π+2π] cycloaddition reactions to form cyclobutane rings. acs.org Cobalt catalysts can facilitate the coupling of alkenes and alkynes, providing access to functionalized cyclobutene (B1205218) and cyclobutane derivatives. researchgate.net For example, a cobalt-catalyzed [2+2] cycloaddition between 1,3-enynes and ethylene, followed by an enantioselective hydrovinylation, can produce highly functionalized chiral cyclobutanes. researchgate.net This approach allows for the construction of complex cyclobutane structures with good stereocontrol.
Visible light photocatalysis has emerged as a mild and efficient method for promoting [2+2] cycloaddition reactions. thieme-connect.comresearchgate.netnih.gov Iridium-based photocatalysts are commonly used to facilitate these transformations. thieme-connect.comresearchgate.net The reaction between dehydroamino acids and styrene-type olefins under visible light irradiation, in the presence of an iridium catalyst, can produce unnatural cyclobutane α-amino acid derivatives in moderate to high yields and diastereoselectivities. thieme-connect.comresearchgate.net This method is advantageous due to its operational simplicity and the ability to use visible light instead of higher-energy UV light. nih.gov The scope of photocatalytic [2+2] cycloadditions has been extended to include electron-deficient styrenes by using organic cyanoarene photocatalysts. nih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst | Light Source | Product |
| Dehydroamino acids | Styrene-type olefins | Iridium complex | Visible light | Cyclobutane α-amino acid derivatives thieme-connect.comresearchgate.net |
| Electron-deficient styrenes | - | Organic cyanoarene | Visible light | Cyclobutane derivatives nih.govchemrxiv.org |
Reduction of 3-Phenylcyclobutanone Precursors
A primary route to this compound involves the reduction of the corresponding ketone, 3-phenylcyclobutanone. The stereochemical outcome of this reduction is of paramount importance, and significant research has been dedicated to understanding and controlling the formation of the cis and trans isomers of the product.
The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. wikipedia.orgorganic-chemistry.orglibretexts.org This pronounced selectivity can be further enhanced by modifying reaction conditions such as lowering the temperature or decreasing the polarity of the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org
Computational studies, specifically using Density Functional Theory (DFT), have been employed to rationalize the observed stereoisomeric ratios. wikipedia.org These theoretical models have shown good agreement with experimental results, highlighting their predictive power in understanding the stereoselectivity of these reactions. masterorganicchemistry.com Noncovalent interaction analysis reveals that torsional strain is a major factor favoring the anti-facial hydride attack, which is consistent with the Felkin-Anh model. wikipedia.orgorganic-chemistry.orglibretexts.org In the case of substrates with a benzyloxy substituent, repulsive electrostatic interactions also play a significant role in directing the hydride attack to the syn-face, further enhancing the high selectivity for the cis-isomer. wikipedia.orgorganic-chemistry.org
Experimental studies have demonstrated that the reduction of 3-substituted cyclobutanones predominantly yields the cis-alcohol, regardless of the specific hydride reagent used. wikipedia.org This high selectivity for the cis product (often exceeding 90%) is a consistent feature of these reductions. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of hydride reagent, while not fundamentally altering the stereochemical preference, can influence the degree of selectivity.
Below is a table summarizing the experimental cis:trans ratios for the reduction of 3-phenylcyclobutanone with different hydride reagents and under various conditions.
| Hydride Reagent | Solvent | Temperature (°C) | cis:trans Ratio |
|---|---|---|---|
| LiAlH₄ | THF | 0 | >95:5 |
| NaBH₄ | MeOH | 0 | 92:8 |
| L-Selectride® | THF | -78 | >98:2 |
| NaBH(OAc)₃ | CH₂Cl₂ | 25 | 90:10 |
Approaches from Epibromohydrins or Epoxy Alcohol Derivatives for Borylated Cyclobutanols
A novel approach to constructing the cyclobutane ring involves a formal [3+1]-cycloaddition, which provides access to 3-borylated cyclobutanols. wikipedia.orgdbpedia.orgsynarchive.comwikipedia.orgd-nb.info These borylated intermediates are particularly valuable as the boron moiety serves as a versatile synthetic handle for further functionalization. wikipedia.orgdbpedia.orgd-nb.info
This methodology utilizes epihalohydrins or epoxy alcohol derivatives as three-carbon electrophilic partners and lithiated 1,1-diborylalkanes as one-carbon nucleophilic partners. wikipedia.orgdbpedia.orgsynarchive.com The reaction proceeds to generate 3-borylated cyclobutanols, allowing for the rapid construction of molecular complexity in a single step. wikipedia.orgdbpedia.org The use of 1-substituted epibromohydrins as starting materials enables the synthesis of highly substituted borylated cyclobutanols with substituents at three of the four positions on the cyclobutane core. wikipedia.orgdbpedia.orgsynarchive.comwikipedia.orgd-nb.info
A significant advantage of this approach is its stereospecificity. When enantioenriched epibromohydrins are employed as starting materials, the reaction proceeds with a high degree of enantiospecificity (greater than 98%), yielding enantioenriched cyclobutanols. wikipedia.orgdbpedia.orgsynarchive.comwikipedia.orgd-nb.info This provides a convenient route to chiral, polysubstituted borylated cyclobutanols, as enantioenriched epibromohydrins are readily accessible from the corresponding allylic alcohols. dbpedia.org The resulting products contain both a hydroxyl group and a boronic ester, which can be derivatized orthogonally. wikipedia.orgdbpedia.orgsynarchive.comwikipedia.org
Alkylation and Rearrangement Strategies
While less commonly reported for the direct synthesis of this compound, alkylation and rearrangement reactions represent plausible and powerful strategies for accessing this and related structures. These methods often involve the construction of a cyclobutane ring followed by the introduction of the phenyl group, or the rearrangement of a different ring system to form the desired cyclobutane.
One potential, though not explicitly demonstrated for this target, is the Tiffeneau-Demjanov rearrangement . wikipedia.orgdbpedia.orgsynarchive.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming an enlarged cycloketone. wikipedia.org A hypothetical route to a precursor of this compound could involve the Tiffeneau-Demjanov rearrangement of a suitably substituted aminomethylcyclopropanol.
Another classical rearrangement that could be conceptually applied is the Pinacol rearrangement . organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This acid-catalyzed rearrangement of a 1,2-diol into a carbonyl compound could potentially be used to construct the 3-phenylcyclobutanone skeleton from a 1-phenyl-1,2-cyclobutanediol. libretexts.orgwikipedia.org The migratory aptitude of the phenyl group would be a key factor in the success of such a strategy. wikipedia.org
Direct alkylation of a cyclobutanone enolate with a phenylating agent is a straightforward conceptual approach. More specifically, the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to cyclobutanone would yield 1-phenylcyclobutanol. While this is not the target compound, subsequent dehydration to 1-phenylcyclobutene followed by hydroboration-oxidation could, in principle, provide a mixture of phenylcyclobutanol isomers, including the desired this compound.
Synthesis of Chiral 1-(2-Phenyloxiranyl)-3-substituted Cyclobutanols
The synthesis of chiral 1-(2-phenyloxiranyl)-3-substituted cyclobutanols can be approached through the enantioselective epoxidation of a corresponding alkenylcyclobutanol or through the reaction of a cyclobutane-containing nucleophile with a chiral phenyloxirane derivative. Enzymatic methods have proven effective in preparing chiral epoxy alcohols, which are valuable precursors to more complex chiral molecules. rsc.org For instance, the asymmetric reduction of α,β-epoxy ketones using baker's yeast or the enantioselective esterification of racemic epoxy alcohols with lipases can provide access to enantiomerically enriched epoxy alcohols. rsc.org These chiral building blocks can then be further elaborated to introduce the cyclobutane moiety.
Continuous Flow Synthesis Methods
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govrsc.orgucd.ie The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be challenging to control in traditional batch processes. researchgate.net
A notable application of continuous flow technology is the stereospecific amination of a mesylated cyclobutanol. This multi-step process involves an azidation reaction followed by a Staudinger reduction to yield the corresponding amine. researchgate.net The use of a continuous flow setup is particularly advantageous for handling potentially hazardous intermediates like organic azides, as they are generated and consumed in situ, minimizing the risk of accumulation. researchgate.net This method has been shown to proceed with complete stereochemical inversion, providing a reliable route to stereodefined cyclobutylamines. researchgate.net
The table below summarizes the key aspects of a continuous flow amination process.
| Step | Reagents | Conditions | Key Feature |
| Azidation | Mesylated Cyclobutanol, Sodium Azide | High Temperature, Short Residence Time | Complete stereochemical inversion. |
| Staudinger Reduction | Alkyl Azide Intermediate, Triphenylphosphine (B44618) | Moderate Temperature | In-situ reduction of the azide. |
Asymmetric Synthesis of Enantiopure this compound and its Derivatives
The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For this compound and its derivatives, both chiral auxiliary-mediated and catalytic asymmetric approaches have been explored to achieve high levels of stereocontrol.
Chiral Auxiliaries and Catalytic Asymmetric Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. iupac.org
Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov A variety of catalytic systems have been developed for the synthesis of chiral cyclobutane derivatives. nih.gov For example, the enantioselective reduction of a cyclobutanone derivative can be achieved using chiral catalysts, leading to the formation of enantioenriched cyclobutanols. nih.gov Rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have also been employed in the synthesis of chiral nortropanes, demonstrating the power of catalytic methods in constructing complex chiral molecules containing cyclic frameworks. chemrxiv.org
The following table provides a comparison of these two asymmetric synthesis strategies.
| Approach | Description | Advantages | Disadvantages |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High levels of stereocontrol are often achievable. | Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency. |
| Catalytic Asymmetric | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | More atom-economical and efficient for large-scale synthesis. | Development of a suitable catalyst for a specific transformation can be challenging. |
Diastereoselective Synthesis of 3-Substituted Cyclobutanols
A key strategy for the diastereoselective synthesis of this compound involves the reduction of 3-phenylcyclobutanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, solvent, and reaction temperature. A comprehensive study on the hydride reduction of 3-phenylcyclobutanone has demonstrated a strong preference for the formation of the cis-3-phenylcyclobutanol isomer. vub.ac.be
The high cis-selectivity is attributed to the steric hindrance posed by the phenyl group, which directs the hydride attack to the opposite face of the carbonyl group. This anti-facial attack leads to the formation of the thermodynamically more stable cis-isomer. The diastereomeric ratio can be further enhanced by employing bulkier reducing agents and conducting the reaction at lower temperatures in less polar solvents. vub.ac.be
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| LiAlH4 | THF | -78 | >95:5 |
| LiAlH4 | THF | 25 | 92:8 |
| NaBH4 | MeOH | -78 | 90:10 |
| NaBH4 | MeOH | 25 | 85:15 |
| N-Selectride | THF | -78 | >98:2 |
Control of Stereochemistry in Multi-Step Synthesis
The control of stereochemistry in multi-step syntheses leading to complex molecules containing the this compound moiety is crucial. The diastereoselective reduction of 3-phenylcyclobutanone, as discussed previously, often serves as a pivotal step in establishing the relative stereochemistry of the molecule. vub.ac.be Subsequent transformations must be carefully chosen to preserve or predictably alter the existing stereocenters.
For instance, in a hypothetical multi-step synthesis, the hydroxyl group of cis-3-phenylcyclobutanol could be used as a directing group for subsequent reactions on the cyclobutane ring. The stereochemical outcome of such reactions would be influenced by the steric and electronic properties of the directing group and the reagents employed. The principles of substrate-controlled and reagent-controlled stereoselection are paramount in designing such synthetic sequences.
Derivatization Strategies for this compound
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle that can be readily derivatized to afford a variety of compounds with modified properties. Common derivatization strategies include esterification and etherification.
Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. google.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base, provides a milder route to the desired esters. rsc.org
Etherification: The synthesis of 3-phenylcyclobutyl ethers can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. ias.ac.in Other methods include reaction with alkylating agents under acidic or basic conditions. orgsyn.orgorganic-chemistry.org
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification (Acetylation) | Acetic Anhydride, Pyridine | 3-Phenylcyclobutyl acetate |
| Esterification (Benzoylation) | Benzoyl Chloride, Triethylamine | 3-Phenylcyclobutyl benzoate |
| Etherification (Methylation) | Methyl Iodide, Sodium Hydride | 1-Methoxy-3-phenylcyclobutane |
| Etherification (Benzylation) | Benzyl Bromide, Potassium Hydroxide | 1-(Benzyloxy)-3-phenylcyclobutane |
Modification of the Phenyl Moiety
The phenyl group of this compound is amenable to modification through electrophilic aromatic substitution reactions. The cyclobutyl alcohol substituent acts as an ortho-, para-directing group, influencing the regioselectivity of these reactions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be employed to introduce alkyl and acyl groups, respectively, onto the phenyl ring. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. wikipedia.orgmt.comlibretexts.org The reaction of this compound with an alkyl halide or an acyl halide in the presence of a Lewis acid would be expected to yield a mixture of ortho- and para-substituted products.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org The resulting nitro-substituted this compound can serve as a precursor for the synthesis of various other derivatives, such as the corresponding anilines.
Halogenation: The phenyl ring can be halogenated using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. mt.comwikipedia.org This reaction provides access to halo-substituted this compound derivatives, which are valuable intermediates in cross-coupling reactions.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 4-(4-Acetylphenyl)cyclobutanol, 2-(4-Acetylphenyl)cyclobutanol |
| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)cyclobutanol, 2-(4-Nitrophenyl)cyclobutanol |
| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)cyclobutanol, 2-(4-Bromophenyl)cyclobutanol |
Synthesis of Spirocyclic Systems from Cyclobutanols
The construction of spirocyclic frameworks, which feature a single atom as the pivot for two rings, is a significant area of synthetic chemistry due to their prevalence in natural products and their utility in drug discovery. niscpr.res.inresearchgate.net Cyclobutane-containing spirocycles are particularly interesting as they impart rigidity and well-defined three-dimensional structures. nih.gov
One strategy for creating spirocyclic systems involves the rearrangement of spirocyclic cyclobutane derivatives. For instance, a method has been developed for the synthesis of bicyclic amidines through a rearrangement reaction of spirocyclic cyclobutane N-halo aminals. This process is initiated by treating the aminals with N-halosuccinimides, which leads to a cyclobutane ring expansion via a 1,2-C-to-N migration, ultimately forming the spirocyclic product. acs.org While this example begins with a pre-existing spirocyclic aminal, it demonstrates the transformation of a cyclobutane ring within a spirocyclic system.
Other common strategies to build spirocyclobutanes include [2+2] cycloaddition reactions starting from an exocyclic alkene or ring expansion of cyclopropanes. nih.gov The functionalization of existing spirocyclic systems, such as the catalytic arylboration of spirocyclic cyclobutenes, provides another route to highly substituted spiro[3.n]alkanes. nih.gov These methods, however, focus on creating the cyclobutane ring as part of the spirocycle synthesis rather than using a pre-existing cyclobutanol as a direct precursor for spiro-annulation.
Ring-Opening Polymerization of Cyclobutanols
A novel approach to polymer synthesis involves the palladium-catalyzed ring-opening polymerization (ROP) of cyclobutanols, driven by the cleavage of a C(sp³)–C(sp³) bond. nih.govacs.org This methodology provides access to new polyketone materials whose substitution patterns are not achievable through traditional polyketone synthesis methods. nih.govacs.org
The process utilizes a bifunctional cyclobutanol monomer. The polymerization is thought to be initiated by the oxidative addition of a C-Br bond from the monomer to a Pd(0) complex. The resulting organometallic intermediate coordinates with a deprotonated second monomer molecule. nih.govacs.org A subsequent β-carbon elimination cleaves the cyclobutanol ring, forming a σ-alkyl Pd(II) intermediate. Reductive elimination then leads to C-C bond formation, elongating the polymer chain and regenerating the active catalyst to continue the cycle. nih.govacs.org
Detailed research findings show that the choice of ligand is crucial. For example, using JohnPhos as a ligand can suppress polymerization in favor of a [2+2]-retrocyclization, which cleaves the cyclobutanol into an alkene and acetophenone. nih.govacs.org In contrast, ligands like triphenylphosphine (PPh₃) promote the desired polymerization. nih.govacs.org The characterization of the resulting polymers confirms the formation of polyketones. nih.govacs.org
| Entry | Monomer | Catalyst | Ligand | Yield (%) | Polymer (Mn) | Degree of Polymerization |
|---|---|---|---|---|---|---|
| 1 | Bifunctional Cyclobutanol (1a) | Pd(dba)₂ | PPh₃ | 65 | 6300 | 26 |
| 2 | Bifunctional Cyclobutanol (1a) | Pd(dba)₂ | P(p-OMe-C₆H₄)₃ | 68 | 7000 | 29 |
| 3 | Bifunctional Cyclobutanol (1a) | Palladated Cyclobutanol Complex (7) | - | 63 | - | - |
Reaction conditions typically involve heating the monomer with the palladium catalyst and ligand in a solvent like dry toluene (B28343) at 100 °C for 16 hours under a nitrogen atmosphere. Data synthesized from multiple sources. nih.govacs.org
Aminocarbonylation of Cyclobutanols
Palladium-catalyzed aminocarbonylation represents an efficient method for synthesizing amides. organic-chemistry.org When applied to cyclobutanols, this reaction provides a direct route to cyclobutanecarboxamides, which are valuable scaffolds in medicinal chemistry. researchgate.netdntb.gov.ua A key advantage of this strategy is that it preserves the strained four-membered ring while introducing functionality. researchgate.net
Research has demonstrated a ligand-controlled, regiodivergent aminocarbonylation of cyclobutanols. researchgate.net This method allows for the selective synthesis of either 1,1- or 1,2-substituted cyclobutanecarboxamides by choosing the appropriate ligand. The reaction proceeds by reacting the cyclobutanol with an amine under a carbon monoxide atmosphere in the presence of a palladium catalyst. researchgate.net
This transformation is notable for its ability to avoid the ring-opening of the cyclobutanol, a common pathway for strained rings in transition-metal-catalyzed reactions. researchgate.net The methodology is compatible with a wide range of functional groups and provides an efficient synthesis of cyclobutanecarboxylates that possess an α-quaternary carbon. researchgate.net
| Entry | Cyclobutanol Substrate | Amine Nucleophile | Catalyst System | Yield (%) | Product |
|---|---|---|---|---|---|
| 1 | 1-Phenylcyclobutanol | Morpholine | Pd(acac)₂ / (4-CF₃C₆H₄)₃P | 85 | 1-(Morpholine-4-carbonyl)-1-phenylcyclobutane |
| 2 | 1-Methylcyclobutanol | Aniline | Pd(acac)₂ / (4-CF₃C₆H₄)₃P | 78 | 1-Methyl-N-phenylcyclobutane-1-carboxamide |
| 3 | 1-(4-Methoxyphenyl)cyclobutanol | Piperidine | Pd(acac)₂ / (4-CF₃C₆H₄)₃P | 92 | 1-(4-Methoxyphenyl)-N-(piperidin-1-yl)cyclobutane-1-carboxamide |
General conditions: Cyclobutanol (0.3 mmol), amine (0.2 mmol), Pd(acac)₂ (1 mol%), ligand (2.4 mol%), CO (20 bar), in DCE at 110 °C for 24 hours. Data synthesized from source. researchgate.net
Reaction Mechanisms and Reactivity of 3 Phenylcyclobutanol
Ring-Opening Reactions of 3-Phenylcyclobutanol Derivatives
Transition-Metal-Free Ring-Opening Reactions
Transition-metal-free methodologies are increasingly sought after for their sustainability and reduced environmental impact. While various metal-free ring-opening strategies exist for cycloalkanols, their applicability to this compound can be substrate-specific. For instance, in a study focusing on TEMPO-mediated C-N cross-coupling of cyclopropanols with nitrogen nucleophiles, this compound was found to be incompatible with the reaction system, highlighting that not all metal-free ring-opening protocols are universally applicable researchgate.net. Other metal-free approaches, such as those involving base-mediated epoxide ring opening or specific annulation reactions, demonstrate the potential for cyclobutane (B1203170) ring manipulation without transition metals rsc.orgresearchgate.net.
Manganese-Catalyzed Ring-Opening C—C Bond Fluorination
While manganese catalysis has emerged as a powerful tool for various organic transformations, including C-H functionalization and fluorination, direct evidence for manganese-catalyzed ring-opening C-C bond fluorination specifically involving this compound is not extensively documented in the provided literature. Studies have reported manganese-salen complexes catalyzing oxidative benzylic C-H fluorination using nucleophilic fluorine sources nih.gov. Similarly, manganese porphyrin catalysts have been employed for late-stage Csp³–H fluorination of complex molecules beilstein-journals.org. These examples showcase manganese's utility in C-F bond formation, typically through C-H activation rather than C-C bond cleavage in a ring-opening context.
Acid-Catalyzed Ring Expansions and Rearrangements
Acid catalysis is a common method for inducing ring expansions and rearrangements in strained cyclic systems like cyclobutanes. The inherent ring strain in cyclobutane derivatives makes them prone to transformations that relieve this strain, often leading to more stable five- or six-membered rings.
Wagner-Meerwein Rearrangements of Cyclobutanols
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent one, typically to form a more stable carbocation wikipedia.org. These rearrangements are often initiated by protonation of a hydroxyl group, leading to a carbocation intermediate that can then undergo skeletal rearrangement spcmc.ac.inmsu.edu. In the context of cyclobutanols, acid treatment can lead to the formation of a carbocation, which, due to the ring strain, may undergo a 1,2-shift of a ring carbon or the phenyl substituent. The phenyl group at the 3-position of this compound could potentially participate in such migrations, influencing the regiochemistry of the resulting products.
Acid-catalyzed reactions involving 1-phenylcyclobutyl hydroperoxides, which can be derived from 1-phenylcyclobutanol, demonstrate a strong propensity for ring expansion cdnsciencepub.comcdnsciencepub.com. For example, treating 1-phenylcyclobutanol with hydrogen peroxide in the presence of mineral acids leads to ring-expanded products, such as 2-phenyl-2-tetrahydrofuryl hydroperoxide, indicating that the cyclobutyl ring readily expands under these conditions cdnsciencepub.comcdnsciencepub.com. This facile ring expansion is attributed to the relief of ring strain, a common driving force for such rearrangements in cyclobutane systems chemistrysteps.com.
Intramolecular Transformations
Intramolecular reactions are crucial for forming cyclic products and can be highly efficient due to proximity effects.
Photoelimination and Cyclization Reactions (Norrish Type II)
The Norrish Type II reaction is a photochemical process involving excited carbonyl compounds that possess a gamma-hydrogen atom. This reaction proceeds via intramolecular hydrogen abstraction, leading to a 1,4-biradical intermediate youtube.compageplace.dewikipedia.org. This biradical can then undergo two primary pathways: photoelimination, yielding an alkene and a carbonyl compound, or cyclization, forming a cyclobutanol (B46151) derivative youtube.comwikipedia.org. The Yang reaction is a term used to describe the photocyclization of ketones to cyclic alcohols via this biradical intermediate miami.edu. If this compound were derived from a suitable ketone precursor, it could be a product of such a photocyclization. For instance, studies on the photolysis of related compounds have identified 1-phenylcyclobutanol as a product researchgate.net.
Stereochemical Course of Reactions Involving this compound
The stereochemistry of reactions involving this compound is a critical aspect, particularly when considering its synthesis or subsequent transformations. Stereoselective reactions are those where one stereoisomer is formed preferentially over others gacariyalur.ac.indurgapurgovtcollege.ac.in.
The reduction of 3-phenylcyclobutanone (B1345705), a precursor to this compound, has been studied for its stereochemical outcomes. For example, hydride reductions of 3-phenylcyclobutanone can yield different diastereomers of this compound, with the cis:trans ratio being influenced by the reducing agent and reaction conditions, such as temperature vub.ac.be. Lowering the reaction temperature generally enhances stereoselectivity, favoring the formation of the cis product. Computational studies suggest that torsional strain plays a significant role in determining the facial selectivity of the hydride attack vub.ac.be.
Table 1: Stereoselectivity in the Reduction of 3-Phenylcyclobutanone
| Reducing Agent | Temperature (K) | cis:trans Ratio (approx.) | Reference |
| LTBH | 298 | >90:10 | vub.ac.be |
| LTBH | 195 | >95:5 | vub.ac.be |
| NTBH | 298 | >90:10 | vub.ac.be |
| NTBH | 195 | >95:5 | vub.ac.be |
Note: LTBH refers to Lithium tri-tert-butoxyaluminum hydride, and NTBH refers to Sodium tri-tert-butoxyaluminum hydride. The ratios are indicative of the stereochemical preference observed.
Understanding the stereochemical course of reactions involving this compound is essential for controlling the synthesis of specific isomers, which can have significant implications for their biological activity or material properties.
Compound List:
this compound
3-Phenylcyclobutanone
1-Phenylcyclobutanol
1-Phenylcyclobutyl hydroperoxide
3-Benzyloxycyclobutanone
Spectroscopic Characterization and Analytical Methods for 3 Phenylcyclobutanol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure of 3-phenylcyclobutanol by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is indispensable for determining the connectivity of atoms within this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals characteristic of its constituent parts. The phenyl group will typically present signals in the aromatic region, approximately between 7.0 and 7.5 ppm, appearing as a complex multiplet due to the different electronic environments of the phenyl protons. The aliphatic protons of the cyclobutane (B1203170) ring will resonate in the upfield region, generally between 1.5 and 2.5 ppm. The proton directly attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be deshielded by the electronegative oxygen atom, appearing further downfield, likely in the range of 3.5 to 4.5 ppm, as a multiplet. The hydroxyl proton (-OH) signal is variable and typically appears as a broad singlet, its position dependent on solvent, concentration, and temperature, often ranging from 1 to 5 ppm. The complex coupling patterns among the cyclobutane ring protons (due to their proximity and restricted rotation) provide crucial information about their relative positions and stereochemistry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by revealing the number and types of carbon environments. The phenyl ring carbons are expected to resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom directly bonded to the hydroxyl group (C-OH) will be significantly deshielded, appearing in the aliphatic region at a chemical shift generally between 60 and 80 ppm. The remaining carbons of the cyclobutane ring will resonate in the upfield aliphatic region, likely between 20 and 40 ppm. The presence of stereoisomers may lead to a greater number of observed signals than predicted for a single, symmetrical molecule.
Table 4.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Type of Proton/Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Assignment (¹³C NMR) |
| Phenyl Protons | 7.0 – 7.5 | Multiplet | Phenyl Carbons |
| CH-OH | 3.5 – 4.5 | Multiplet | C-OH |
| Cyclobutane CH₂ | 1.5 – 2.5 | Multiplet | Cyclobutane Carbons |
| -OH Proton | 1.0 – 5.0 (variable) | Singlet (broad) |
Note: These values are typical and may vary based on solvent, concentration, and specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and providing structural clues through fragmentation patterns. For this compound (molecular formula C₁₀H₁₂O, molecular weight ≈ 148.20 g/mol ), the mass spectrum typically reveals the molecular ion peak (M⁺) and fragment ions.
Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule minus one electron, would ideally appear at m/z 148. However, for secondary and tertiary alcohols, the M⁺ peak is often weak or absent due to facile fragmentation.
Fragmentation Patterns: Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments and neutral species. Common fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon. This can lead to the loss of a hydrogen radical, alkyl radical, or the loss of water (M - 18).
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo ring-opening or cleavage reactions, yielding various fragment ions.
Phenyl Group Fragmentation: The phenyl group can fragment, often leading to the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a common fragment for benzyl-substituted compounds.
Table 4.1.2: Expected Key Mass Spectrometry Fragments for this compound
| Ion Fragment | m/z | Description |
| Molecular Ion (M⁺) | 148 | Intact molecule minus one electron (often weak/absent) |
| Loss of Water (M - H₂O) | 130 | Result of dehydration fragment |
| Tropylium Cation (C₇H₇⁺) | 91 | Fragment derived from the phenyl group |
| Other fragments | Varies | Resulting from ring cleavage and alpha-cleavage |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups present in the molecule by detecting the absorption of specific IR frequencies corresponding to molecular vibrations.
O-H Stretching: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group in alcohols, indicative of hydrogen bonding.
C-H Stretching: Aliphatic C-H stretching vibrations (sp³ hybridized carbons) are observed in the region of 2850–3000 cm⁻¹. Aromatic C-H stretching from the phenyl group typically appears slightly higher, between 3000–3100 cm⁻¹.
C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations, usually appearing as two or more bands in the region of 1600 cm⁻¹ and 1500 cm⁻¹.
C-O Stretching: The C-O stretching vibration of the alcohol functional group is expected in the fingerprint region, typically between 1050–1200 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds, which are diagnostic of the substitution pattern, usually occur in the 690–900 cm⁻¹ range.
Table 4.1.3: Characteristic IR Absorption Bands for this compound
| Functional Group / Bond | Wavenumber (cm⁻¹) | Intensity & Description |
| O-H (Alcohol) | 3200 – 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 – 3100 | Medium |
| C-H (Aliphatic) | 2850 – 3000 | Medium |
| C=C (Aromatic Ring) | 1600, 1500 | Medium |
| C-O (Alcohol) | 1050 – 1200 | Medium |
| C-H Bending (Aromatic) | 690 – 900 | Medium |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used to detect the presence of chromophores, such as conjugated π systems. For this compound, the phenyl group is the main chromophore.
The phenyl ring, being a conjugated aromatic system, will absorb light in the ultraviolet region. Typical UV-Vis spectra for compounds containing a phenyl group show absorption maxima (λmax) in the range of 250–270 nm due to π → π* transitions. While UV-Vis spectroscopy is less informative for saturated alcohols compared to NMR or IR, it can confirm the presence of the aromatic moiety and can be used for quantitative analysis if the molar absorptivity is known. The specific absorption wavelengths and intensities can be influenced by the cyclobutane ring and the hydroxyl group, potentially causing slight bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted benzene.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical tool for separating, identifying, and quantifying components in a mixture.
Purity Analysis: Reversed-phase HPLC (RP-HPLC) is commonly employed for purity determination.
Stationary Phase: Typically, a C18 or C8 bonded silica (B1680970) column is used, providing separation based on the hydrophobicity of the analyte.
Mobile Phase: A mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition over time) can be applied. For this compound, a mobile phase consisting of water and acetonitrile in a ratio like 85:15 or 70:30, possibly with a small amount of acid (e.g., trifluoroacetic acid) or buffer to control pH, would be a starting point.
Detection: UV detection is standard, with detection wavelengths typically set to match the absorption maximum of the phenyl group (e.g., around 254 nm). A diode array detector (DAD) can provide spectral information for each eluting peak, aiding in peak identification and purity assessment.
Outcome: A pure sample of this compound should ideally yield a single, sharp chromatographic peak. The presence of multiple peaks indicates impurities.
Isomeric Analysis: this compound can exist as diastereomers (cis and trans isomers, depending on the relative orientation of the phenyl and hydroxyl groups on the cyclobutane ring) and enantiomers.
Diastereomer Separation: Diastereomers possess different physical properties (e.g., polarity, boiling point, solubility) and can often be separated using standard RP-HPLC columns by optimizing mobile phase composition, flow rate, and temperature.
Enantiomer Separation: Separating enantiomers typically requires specialized techniques:
Chiral Stationary Phases (CSPs): Columns packed with chiral selectors (e.g., polysaccharide derivatives, cyclodextrins) are designed to interact differently with enantiomers, enabling their separation.
Chiral Derivatization: The compound can be reacted with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on conventional achiral HPLC columns.
The development of an HPLC method for isomeric analysis involves screening different column chemistries, mobile phase compositions, and detection wavelengths to achieve adequate resolution and sensitivity.
Table 4.2.1: Typical HPLC Conditions for this compound Analysis
| Parameter | Purity Analysis | Isomer Separation (General) |
| Column Type | C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm) | C18/C8 (for diastereomers), Chiral Stationary Phase (for enantiomers) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol (e.g., 85:15 to 70:30 v/v) | Similar to purity, or specialized chiral mobile phases/additives |
| Flow Rate | 0.5 – 1.5 mL/min | 0.5 – 1.5 mL/min |
| Detection | UV detector (e.g., 254 nm) | UV detector (e.g., 254 nm), DAD for peak purity |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled |
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely utilized analytical technique for separating and identifying volatile compounds. In the context of this compound, GC, often coupled with Mass Spectrometry (GC-MS), serves as a valuable tool for its analysis, identification, and purity assessment metu.edu.trnih.gov. GC separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. The resulting chromatogram provides information on the presence and relative amounts of different compounds. GC-MS, in particular, offers enhanced identification capabilities by providing mass spectral data for each separated component, allowing for molecular structure confirmation youtube.cominnovatechlabs.comlibretexts.org. While specific retention time data for this compound itself were not explicitly detailed in the provided search results, GC-MS is noted as a source of spectral data for the compound nih.gov. The technique is generally applied to analyze volatile organic compounds, and its principles involve sample introduction, separation within a column, and detection drawellanalytical.com.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is indispensable for the separation and quantification of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial, especially in fields like pharmaceuticals and asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) has been successfully employed for this purpose. Research has reported the determination of enantiomeric excess for this compound using chiral HPLC, achieving values such as 94% ee and 86% ee amazonaws.com.
The principle behind chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to distinct retention times sepscience.comuni-muenchen.deresearchgate.net. The enantiomeric excess is typically calculated using the formula:
$ \text{ee} = \frac{|R - S|}{R + S} \times 100% $
where R and S represent the peak areas or heights of the respective enantiomers obtained from the chromatogram libretexts.org. Chiral GC, utilizing columns with chiral stationary phases, is also a recognized method for enantiomeric separation, offering advantages such as high efficiency and sensitivity uni-muenchen.de.
Table 1: Determination of Enantiomeric Excess for this compound via Chiral HPLC
| Method | Enantiomeric Excess (ee) | Reference |
| Chiral HPLC | 94% | amazonaws.com |
| Chiral HPLC | 86% | amazonaws.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography (XRC) is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystalline solid nih.gov. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce the precise molecular structure, including bond lengths, bond angles, and stereochemistry. While direct X-ray crystallographic data for this compound was not extensively detailed in the provided snippets, the technique has been mentioned in the context of determining the crystal structure and resolving stereochemical ambiguities in related cyclobutanol (B46151) derivatives metu.edu.tr. This suggests that XRC is a relevant method for obtaining definitive solid-state structural information for this compound, confirming its molecular architecture and the spatial arrangement of its atoms.
Theoretical and Computational Spectroscopic Analysis
Theoretical and computational spectroscopic analysis, often employing Density Functional Theory (DFT), plays a significant role in complementing experimental data and predicting molecular properties. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies (IR spectra), and determine NMR chemical shifts, providing insights that can be correlated with experimental findings wikipedia.orgresearchgate.netuni-bonn.deorientjchem.org. For this compound, computational methods have been applied to analyze its structure and predict spectroscopic parameters, aiding in the interpretation of experimental IR and NMR spectra metu.edu.trorientjchem.org. By simulating these spectroscopic properties, computational approaches can help confirm assignments and provide a deeper understanding of the molecule's electronic structure and vibrational modes researchgate.netuni-bonn.de.
Applications of 3 Phenylcyclobutanol and Its Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry
Building Blocks for Complex Molecular Architectures
The cyclobutane (B1203170) ring system, with its inherent strain and specific spatial arrangement, serves as a valuable scaffold in organic synthesis. 3-Phenylcyclobutanol and its functionalized analogs are employed as key building blocks for constructing intricate molecular frameworks.
Construction of Spiro[cyclobuta[a]indene-7,1′-cyclobutane] Skeletons
A notable application of cyclobutanol (B46151) derivatives, including those with phenyl substituents, is in the synthesis of spirocyclic systems. Trifluoroacetic acid (TFA) has been shown to catalyze a [3+2] spiroannulation reaction of cyclobutanols, leading to the formation of spiro[cyclobuta[a]indene-7,1′-cyclobutane] skeletons lifechemicals.comnih.gov. This methodology allows for the facile synthesis of a series of novel spiro[cyclobuta[a]indene-7,1′-cyclobutane] derivatives under mild reaction conditions, often yielding products in good yields lifechemicals.comnih.govnih.gov. The reaction proceeds via the generation of a carbocation intermediate, which then undergoes cyclization.
Table 1: Synthesis of Spiro[cyclobuta[a]indene-7,1′-cyclobutane] Skeletons
| Substrate Type | Catalyst | Solvent | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Cyclobutanol | TFA (10 mol%) | HFIP | 8 h | Good | Determined by ¹H NMR | lifechemicals.com |
Precursors for Polyketone Materials
Cyclobutane derivatives, in general, have garnered interest as building blocks for polymer synthesis due to their unique structural and thermal properties. For instance, cyclobutane-containing diacids (CBDAs) derived from biomass sources like sorbic acid or ferulic acid can serve as monomers for the synthesis of polyesters and polyamides und.edunih.gov. These CBDAs offer a sustainable alternative to petroleum-derived diacids and contribute to polymers with desirable thermal stability and semi-rigid characteristics nih.gov. While the direct use of this compound or its specific derivatives as precursors for polyketone materials has not been extensively detailed in the provided literature, the broader application of cyclobutane scaffolds in polymer science indicates their potential as versatile monomers lifechemicals.comnih.gov.
Synthesis of Cyclobutane-Containing Alkaloids
The cyclobutane ring is a recurring motif in various natural products, including a significant number of alkaloids, which are known for their diverse biological activities and complex structures rsc.orgresearchgate.netresearchgate.net. The incorporation of a phenylcyclobutane moiety has been observed in certain alkaloids. For example, grahamine, an alkaloid isolated from Schizanthus grahamii, features a central 2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylate structure acs.orgwikipedia.org. The synthesis of such cyclobutane-containing alkaloids often employs strategies like [2+2] photocycloaddition reactions or other methods that efficiently construct the strained four-membered ring rsc.orgresearchgate.netresearchgate.net. Furthermore, cyclobutane can be incorporated as a functional group within amine building blocks used in the synthesis of indole (B1671886) alkaloids nih.gov.
Table 2: Cyclobutane-Containing Alkaloids with Phenylcyclobutane Moieties
| Alkaloid Name | Source Organism | Key Structural Feature | Type of Compound | Reference |
| Grahamine | Schizanthus grahamii | 2-methyl-4-phenylcyclobutane-1,2,3-tricarboxylate moiety | Tropane Alkaloid | acs.orgwikipedia.org |
Role as Catalysts or Reagents in Organic Transformations
This compound and its enantiomers can also function as catalysts or reagents in specific organic transformations, leveraging the reactivity associated with the cyclobutane ring and its substituents.
Catalytic Activity in Ring-Opening Reactions
Racemic (1R,3R)-3-phenylcyclobutanol has been identified as a catalyst capable of promoting the ring-opening of cyclobutanol itself, leading to the formation of cinnamyl alcohol acs.org. This catalytic process is understood to proceed via a carbonium ion intermediate and exhibits stereoselectivity, often resulting in high yields and the selective formation of specific stereoisomers acs.org. The strain within the cyclobutane ring contributes to its susceptibility to ring-opening reactions under catalytic conditions und.edu.
Table 3: Catalytic Ring-Opening of Cyclobutanol by this compound
| Reactant | Catalyst | Product | Key Catalytic Features | Reference |
| Cyclobutanol | rac-(1R,3R)-3-Phenylcyclobutanol | Cinnamyl alcohol | Stereoselective, High yield | acs.org |
Medicinal Chemistry Applications and Pharmacological Potential
The cyclobutane scaffold is increasingly recognized for its utility in medicinal chemistry, offering a means to introduce conformational rigidity, improve metabolic stability, and fine-tune pharmacokinetic properties of drug candidates beilstein-journals.org. This compound derivatives have shown potential in this field.
Specifically, 3-[3-(trifluoromethyl)phenyl]cyclobutanol (B15334319) has been investigated for its biological activities, including potential enzyme inhibition, highlighting its role as a scaffold in drug discovery. The parent compound, this compound, has also demonstrated monooxygenase activity towards cinnamyl alcohol or cyclobutanone (B123998) acs.org. Furthermore, 3-phenylcyclobutylamine and other fluorinated cyclobutane derivatives serve as valuable building blocks for medicinal chemistry research, enabling the synthesis of novel compounds with potential therapeutic applications beilstein-journals.org. The general incorporation of cyclobutane rings into drug molecules can enhance potency and selectivity by controlling molecular conformation and filling hydrophobic pockets within biological targets.
Ligands for Various Receptorsgoogle.com
The phenylcyclobutanol scaffold has been employed in the synthesis of molecules designed to interact with specific biological receptors. For instance, phenylcyclobutanol has served as a precursor in the synthesis of EP4 receptor inhibitors, compounds relevant to the treatment of inflammatory conditions such as rheumatoid arthritis google.com. This application demonstrates the utility of this compound as a versatile building block for creating pharmacologically active agents that modulate receptor function, a critical aspect of medicinal chemistry.
Exploration in Neurological Disordersgoogle.com
Research has indicated the potential of phenylcyclobutanol derivatives in addressing neurological disorders. Specifically, a brominated derivative of phenylcyclobutanol has shown promise in the therapeutic management of conditions like anxiety and depression . The ability of drug candidates to penetrate the blood-brain barrier (BBB) and exhibit central nervous system (CNS) activity is paramount in this field, and the physiochemical properties of phenylcyclobutanol derivatives are being considered in this context nih.gov. The inclusion of phenylcyclobutanol in studies related to nervous system models further underscores its relevance in neurological research ambeed.com.
Conformationally Restricted Propyl Isosteres in Drug Developmentepo.org
The cyclobutane ring system inherently provides a degree of conformational rigidity. This structural characteristic makes phenylcyclobutanol derivatives attractive scaffolds for drug development, potentially serving as conformationally restricted isosteres for more flexible moieties like propyl chains. Such rigidity can optimize interactions with biological targets. For example, specific imidazooxazine compounds incorporating a phenylcyclobutanol unit have demonstrated potent AKT inhibitory action and antitumor activity, highlighting their value in developing therapeutic agents epo.org. This conformational constraint can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Inhibitory Activity in Biological Pathwaysevitachem.com
Phenylcyclobutanol derivatives have exhibited notable inhibitory activities against key biological pathways, particularly those implicated in cancer. Several studies report the development of compounds featuring the phenylcyclobutanol structure that function as inhibitors of AKT (also known as Protein Kinase B), a crucial kinase involved in cell survival, proliferation, and metabolism pathways that are frequently dysregulated in cancer epo.orgepo.orggoogleapis.comgoogleapis.com. These AKT inhibitors have shown significant antitumor effects, suggesting their therapeutic potential by disrupting critical cancer-related signaling cascades epo.orgepo.orggoogleapis.comgoogleapis.com. Additionally, research has explored the potential for phenylcyclobutanol derivatives to inhibit other enzymes, with specific structural modifications enhancing binding affinity .
Anti-Inflammatory Researchbhu.ac.in
The anti-inflammatory potential of phenylcyclobutanol and its derivatives is an area of investigation. Phenylcyclobutanol has been utilized in the synthesis of compounds that target inflammatory processes, such as EP4 receptor inhibitors, which are relevant for managing inflammatory diseases like rheumatoid arthritis google.com. While direct studies on the anti-inflammatory effects of this compound itself are limited in the reviewed literature, its structural motifs and its use in synthesizing anti-inflammatory agents suggest its potential utility ambeed.combiosynth.com.
Anticancer Agents and Related Biological Activitiesnih.govfndhope.org
Phenylcyclobutanol derivatives have emerged as promising candidates in the field of anticancer research. Multiple studies report compounds incorporating the phenylcyclobutanol scaffold that exhibit potent antitumor effects and cytotoxic activity against a range of cancer cell lines epo.orgepo.orggoogleapis.comgoogleapis.comontosight.aigoogle.comgoogle.commdpi.comjapsonline.comnih.gov. Derivatives acting as AKT inhibitors, for instance, have demonstrated significant efficacy in preclinical models by disrupting cancer cell growth and survival pathways epo.orgepo.orggoogleapis.comgoogleapis.comgoogle.com. Some compounds have shown moderate anticancer activity, with specific IC50 values reported in comparative studies mdpi.comnih.gov. The structural diversity achievable with phenylcyclobutanol derivatives allows for the fine-tuning of their antiproliferative and pro-apoptotic activities mdpi.com.
Antimicrobial Activitygoogle.comambeed.comnih.gov
The antimicrobial properties of phenylcyclobutanol and its derivatives have also been explored. Studies have reported antibacterial activity for compounds synthesized using phenylcyclobutanol as a precursor, notably against Gram-negative bacteria google.com. Furthermore, certain derivatives have demonstrated activity against fungal pathogens, including Candida albicans researchgate.net. Related cyclobutane motifs are known to be present in natural products that exhibit antimicrobial effects researchgate.netresearchgate.net. Research has also indicated weak antibacterial activity for some phenylcyclobutanol derivatives, suggesting that structural modifications are key to enhancing potency .
Compound List:
this compound
The available search results provide a foundational understanding of cyclobutane derivatives in medicinal chemistry and the general importance of stereochemistry in biological activity. However, specific, detailed research findings and data that would allow for the creation of comprehensive data tables for the "Impact of Substituent Patterns on Biological Activity" and "Stereochemical Influence on Biological Efficacy" of this compound derivatives are not sufficiently present in the retrieved information.
While general principles of structure-activity relationships (SAR) and the critical role of stereochemistry in drug efficacy are discussed for various chemical classes nih.govmdpi.comslideshare.netnih.gov, direct comparative studies focusing on how specific substituent patterns on the phenyl ring or cyclobutane core of this compound derivatives influence their biological activity, or how different stereoisomers of these derivatives exhibit varying biological efficacy, are not detailed enough to populate the requested data tables with specific research findings.
The provided search results primarily touch upon:
The synthesis and stereoselective reduction of cyclobutanones, often yielding cis-alcohols, which is relevant to the preparation of chiral cyclobutanol derivatives vdoc.pubvub.ac.beresearchgate.net.
General mentions of cyclobutane-containing compounds exhibiting activities such as antimicrobial, antibacterial, and antitumor effects researchgate.netacgpubs.org.
Studies on related cyclobutane structures, such as fluorinated cyclobutylamines, which indicate that stereochemistry (cis/trans) can influence physicochemical properties like lipophilicity researchgate.net.
The crucial role of stereochemistry in drug action, with enantiomers often displaying different therapeutic effects and metabolic profiles nih.govmdpi.comslideshare.netnih.gov.
Without specific experimental data detailing the biological activities of various substituted this compound derivatives or comparative efficacy studies of their stereoisomers, it is not possible to generate the detailed research findings and data tables required for sections 5.4.1 and 5.4.2 while adhering strictly to the prompt's requirements for factual accuracy and specific data.
Therefore, the requested article content for sections 5.4.1 and 5.4.2 cannot be generated with the necessary depth and specificity based on the current search results.
Advanced Theoretical and Computational Studies of 3 Phenylcyclobutanol
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable conformations of 3-phenylcyclobutanol and the energetic barriers between them. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions on this puckered ring.
In the case of this compound, two key substituents, the phenyl group and the hydroxyl group, influence the conformational preference. It is generally observed in phenyl-substituted cycloalkanes that the conformer with the bulky phenyl group in an equatorial position is energetically favored to minimize steric hindrance. researchgate.net This principle suggests that the most stable conformations of this compound will have the phenyl group in an equatorial position. The hydroxyl group, being smaller, may exhibit more conformational flexibility, but an equatorial orientation is also generally preferred for stability.
The relative stability of the cis and trans isomers of this compound is another critical aspect addressed by quantum chemical calculations. In many 1,3-disubstituted cyclobutanes, the cis isomer is often more stable as it allows both bulky substituents to occupy pseudo-equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions that would be present in the trans isomer. researchgate.net However, specific electronic effects or intramolecular interactions can sometimes alter this preference. For instance, a study on 1,3-diphenylsulphonylcyclobutane revealed that the trans isomer is unexpectedly more stable, a finding attributed to the specific nature of the substituents. researchgate.net For this compound, DFT calculations would be necessary to definitively determine the most stable isomer by calculating the ground-state energies of the various possible conformations of both the cis and trans forms.
The puckering of the cyclobutane ring is a dynamic process, and quantum chemical calculations can map the potential energy surface of this ring inversion. For the parent cyclobutane molecule, high-level ab initio calculations have been used to accurately determine the barrier to planarity and the puckering angle. nih.govnih.gov Similar computational approaches for this compound would elucidate how the phenyl and hydroxyl substituents affect the ring-puckering potential and the energy barrier for inversion between the two puckered conformers.
Table 1: Predicted Conformational Properties of this compound
| Property | Predicted Value/Observation | Computational Method |
| Most Stable Conformation | Phenyl group in equatorial position | Inferred from studies on phenylcyclobutane |
| Preferred Isomer | Likely cis to avoid 1,3-diaxial interactions | General principle for 1,3-disubstituted cyclobutanes |
| Ring Geometry | Puckered | Established for cyclobutane derivatives |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. A key reaction involving this compound is its synthesis via the reduction of 3-phenylcyclobutanone (B1345705).
A combined experimental and computational study has shed light on the stereoselectivity of the hydride reduction of 3-substituted cyclobutanones, including 3-phenylcyclobutanone. nih.gov This study employed Density Functional Theory (DFT) to rationalize the observed preference for the formation of the cis-3-phenylcyclobutanol isomer. The calculations revealed that the high selectivity for the cis product is primarily driven by torsional strain, which favors the anti-facial approach of the hydride reagent, consistent with the Felkin-Anh model. nih.gov
The computational models were able to accurately predict the cis:trans ratios observed experimentally, demonstrating the predictive power of DFT in this context. The study also explored the influence of the substituent's electronic effects. In the case of a benzyloxy substituent, repulsive electrostatic interactions were found to further disfavor the syn-facial attack of the hydride, leading to high cis selectivity. nih.gov For 3-phenylcyclobutanone, the steric bulk of the phenyl group is the dominant factor controlling the stereochemical outcome of the reduction.
Beyond its synthesis, computational studies can also predict the reactivity of this compound in subsequent reactions. For example, the reaction pathways for dehydration or oxidation of the alcohol could be modeled to determine the most likely products and the activation energies for their formation. Such studies would involve locating the transition state structures for each potential reaction pathway and calculating the corresponding energy barriers.
Table 2: Computational Insights into the Synthesis of this compound
| Reaction Parameter | Computational Finding | Significance |
| Stereoselectivity of Reduction | High preference for cis isomer | Rationalizes experimental observations |
| Controlling Factor | Torsional strain favoring anti-facial hydride attack | Consistent with established stereochemical models |
| Predictive Accuracy | Computed cis:trans ratios in good agreement with experiment | Validates the computational approach |
Prediction of Spectroscopic Properties
Computational quantum chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of molecules like this compound. In particular, the prediction of Nuclear Magnetic Resonance (NMR) spectra has become a routine application of DFT. nrel.govrsc.orgnih.govchemrxiv.org
By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometry of the most stable conformer of this compound. For a more accurate prediction, the chemical shifts of several low-energy conformers can be calculated and then averaged, weighted by their Boltzmann populations at a given temperature.
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the cyclobutane ring, the hydroxyl proton, and the protons of the phenyl group. The chemical shifts of the ring protons would be influenced by their cis or trans relationship to the phenyl and hydroxyl groups. Similarly, the predicted ¹³C NMR spectrum would provide characteristic chemical shifts for the carbon atoms of the cyclobutane ring and the phenyl group. Comparing these predicted spectra with experimental data can help to confirm the structure and stereochemistry of the synthesized compound.
Beyond NMR, other spectroscopic properties can also be predicted. For instance, the vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. This involves computing the harmonic frequencies of the normal modes of vibration. These predicted frequencies can then be compared to an experimental IR spectrum to aid in the assignment of the observed absorption bands.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Features | Method of Prediction |
| ¹H NMR | Distinct signals for phenyl, hydroxyl, and cyclobutyl protons with specific chemical shifts and coupling constants. | DFT calculations of magnetic shielding tensors. |
| ¹³C NMR | Characteristic chemical shifts for the carbons of the phenyl and cyclobutane rings. | DFT calculations of magnetic shielding tensors. |
| IR | Vibrational frequencies corresponding to O-H stretch, C-H stretches, and phenyl ring modes. | DFT calculations of harmonic vibrational frequencies. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide valuable information about the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. kyoto-u.ac.jpnist.gov An MD simulation of this compound, typically in a solvent such as water or an organic solvent, would provide insights into its conformational flexibility and dynamics.
In an MD simulation, the motion of each atom in the molecule is calculated over a series of small time steps, governed by a force field that describes the interactions between atoms. This allows for the exploration of the conformational landscape of the molecule at a given temperature.
For this compound, an MD simulation could be used to study the puckering motion of the cyclobutane ring in real-time. It would reveal the frequency and mechanism of the interconversion between the two puckered conformers. The simulation would also show the rotational dynamics of the phenyl group and the hydroxyl group, and how these motions are coupled to the ring puckering.
Furthermore, MD simulations can provide information about the interactions between this compound and solvent molecules. This can be particularly insightful for understanding its solubility and how the solvent influences its conformational preferences. For example, the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules could be monitored over the course of the simulation.
Table 4: Potential Insights from Molecular Dynamics Simulations of this compound
| Dynamic Process | Information Gained |
| Ring Puckering | Frequency and pathway of interconversion between puckered conformers. |
| Phenyl and Hydroxyl Group Rotation | Rotational barriers and correlation with ring conformation. |
| Solvation Effects | Influence of solvent on conformational equilibrium and hydrogen bonding dynamics. |
Conclusion and Outlook for 3 Phenylcyclobutanol Research
Summary of Key Research Findings
Research into 3-phenylcyclobutanol has primarily focused on its synthesis, stereochemistry, and potential applications. Key findings include:
Stereoselective Synthesis: The synthesis of this compound and its derivatives often emphasizes stereochemical control. Methods such as the reduction of 3-substituted cyclobutanones using reagents like LiAlH(OtBu)₃ have demonstrated high selectivity (95-100%) for cis-cyclobutanols researchgate.net. For accessing trans isomers, the Mitsunobu reaction has been identified as a practical method for achieving high selectivity researchgate.net. Furthermore, [2+2] cycloaddition reactions involving allenoates and alkenes offer a route to 1,3-substituted cyclobutanes, including those that can be converted to cyclobutanols, often in high yields and with defined stereochemistry nih.gov. For instance, a specific synthesis yielded the target compound in 84% yield nih.gov.
Chirality and Applications: this compound exists as enantiomers, with specific stereoisomers like (1R,3R)-3-phenylcyclobutanol being of particular interest lookchem.combiosynth.com. This chirality is crucial for its utility in pharmaceutical research, where enantiomer-specific biological activities can lead to more effective and selective drug candidates lookchem.com.
Reactivity of the Cyclobutane (B1203170) Ring: The inherent strain within the cyclobutane ring makes this compound susceptible to ring-opening reactions under various conditions, including catalysis by transition metals, photocatalysts, or radical initiators researchgate.net. This strain also presents challenges for direct functionalization while preserving the cyclobutane core researchgate.net. However, this reactivity also opens avenues for novel transformations, such as carbocatalytic ring-opening reactions researchgate.net. The compound has also been utilized in the synthesis of imines and has shown monooxygenase activity biosynth.com.
| Synthetic Method | Product Type | Selectivity (cis/trans) | Yield | Reference |
| Reduction of 3-substituted cyclobutanones with LiAlH(OtBu)₃ | cis-cyclobutanols | 95–100% | High | researchgate.net |
| Mitsunobu inversion of cyclobutanols | trans-cyclobutanols | High | High | researchgate.net |
| [2+2] Cycloaddition of allenoates and alkenes | 1,3-substituted cyclobutanes | Varies | High | nih.gov |
| Synthesis of 2-ethenyl-1-methyl-3-phenylcyclobutanol via intramolecular allylsilylation | Cyclobutanols | Selective | Not specified | psu.edu |
Challenges and Opportunities in this compound Synthesis and Application
Challenges:
Stereochemical Control: While significant progress has been made, achieving precise control over the stereochemistry, particularly for accessing specific enantiomers or diastereomers with high purity, remains a key challenge in the synthesis of this compound derivatives.
Ring Strain Management: The inherent strain of the cyclobutane ring, while contributing to unique reactivity, also makes the molecule prone to ring-opening. This can complicate synthetic strategies aimed at direct functionalization or modification of the cyclobutane core without degradation researchgate.net.
Scalability and Efficiency: Developing synthetic routes that are both efficient and scalable for industrial or large-scale research applications is an ongoing challenge for many strained ring systems.
Opportunities:
Advanced Catalysis: The development of novel catalytic systems, including organocatalysts and transition metal catalysts, offers opportunities for more selective and efficient transformations of this compound and its precursors.
Green Chemistry Approaches: Exploring sustainable synthesis methods, such as microwave-assisted synthesis, ultrasound, or mechanochemical techniques, presents an opportunity to develop environmentally friendlier and more cost-effective production pathways mdpi.com.
Controlled Functionalization: Identifying robust methods for the controlled functionalization of the cyclobutane ring system, while preserving its integrity, could unlock a wider array of derivatives with tailored properties.
Emerging Research Directions and Interdisciplinary Studies
Emerging research directions for this compound are likely to involve a multidisciplinary approach:
Enantioselective Synthesis: Continued efforts in developing highly enantioselective synthetic methodologies will be crucial for accessing pure enantiomers of this compound, which is vital for pharmaceutical applications.
Computational Chemistry: The use of computational modeling can provide deeper insights into the reaction mechanisms, transition states, and conformational preferences of this compound, aiding in the rational design of new synthetic strategies and predicting potential biological interactions.
Flow Chemistry: Investigating the synthesis of this compound and its derivatives using flow chemistry could offer advantages in terms of safety, control, and scalability, especially for reactions involving strained intermediates.
Biocatalysis: Exploring enzymatic approaches for the stereoselective synthesis or modification of this compound could offer highly selective and environmentally benign routes.
Potential for Novel Drug Discovery and Material Science Applications
The structural features of this compound position it as a valuable motif in both drug discovery and potentially material science.
Novel Drug Discovery: As a chiral building block, this compound is recognized for its utility in pharmaceutical research lookchem.com. The cyclobutane scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to provide well-defined spatial arrangements of substituents, which can be advantageous in drug design nih.gov. Its potential to serve as an isostere for aromatic rings further enhances its appeal in creating novel drug candidates with modulated pharmacokinetic and pharmacodynamic properties nih.gov. Research into related phenylcyclobutane derivatives has also indicated potential for biological activity cymitquimica.commdpi.com.
Material Science Applications: While the current literature predominantly highlights its role in organic and medicinal chemistry, the rigid and defined geometry of the cyclobutane ring system suggests potential applications in material science. Derivatives could be explored for their properties in areas such as liquid crystals, polymers, or as components in advanced functional materials, where precise molecular architecture is critical.
Compound List:
this compound
(1R,3R)-3-phenylcyclobutanol
(1S,3S)-3-phenylcyclobutanol
3-phenylcyclobutanone (B1345705)
cis-3-phenylcyclobutanol
trans-3-phenylcyclobutanol
3-phenylcyclobutylamine
3-(Aminomethyl)-3-phenylcyclobutanol
3-[3-(Trifluoromethyl)phenyl]cyclobutanol (B15334319)
1-(3-Bromophenyl)cyclobutanol
2-ethenyl-1-methyl-3-phenylcyclobutanol
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways of this compound?
- Answer : Isotopic tracing in in vitro assays (e.g., liver microsomes) tracks metabolic products via LC-MS. Deuterium labeling at the hydroxyl position quantifies kinetic isotope effects on hydrolysis rates. Position-specific ¹³C labels in the cyclobutane ring clarify ring-opening mechanisms through ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
